2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a fluorinated phenyl group and a fluoropyrimidinyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the fluorinated phenyl and pyrimidinyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions. Common reagents used in these reactions include fluorinating agents, base catalysts, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1-(3-piperidinyl)ethanone: Lacks the fluoropyrimidinyl group.
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone: Lacks the fluorophenyl group.
Uniqueness
2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both fluorinated phenyl and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVAQNOOOCRQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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